3-[4-(tert-butyl)phenyl]-4-(3-methoxypropyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
Description
Historical Development of 1,2,4-Triazole Chemistry
The history of triazoles dates back to 1885 when the name "triazole" was first coined by Bladin to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms with molecular formula C₂H₃N₃. Following this initial discovery, research into triazole chemistry developed gradually, gaining momentum with the establishment of more efficient synthetic techniques and greater understanding of their interactions with biological systems.
The parent 1H-1,2,4-triazole is a white crystalline solid with a melting point of 120–121°C and a boiling point of 260°C. It exhibits high solubility in water and various organic solvents, reflecting its capacity for hydrogen bonding and moderate polarity. A key characteristic of 1,2,4-triazoles is their tautomerism, existing in two forms (1H- and 4H-), which exist in rapid equilibrium under physiological conditions. The 1H-1,2,4-triazole tautomer is thermodynamically more stable and predominates in solution.
The chemical reactivity of 1,2,4-triazoles is governed by their aromatic character and the presence of multiple nitrogen atoms. They can participate in both electrophilic and nucleophilic substitution reactions. Due to high electron density on the nitrogen atoms, electrophilic substitution typically occurs at these positions. Under mild reaction conditions, nucleophilic substitution can occur at both ring carbon atoms, as these are attached to electron-withdrawing nitrogen atoms, making them electron-deficient and susceptible to nucleophilic attack.
A significant milestone in triazole chemistry came in 1944 with the discovery of antifungal activities of azole derivatives. This breakthrough led to extensive research into triazole-based antifungal agents, culminating in the development of numerous clinically important drugs. The principal mechanism of action of these antifungal compounds involves the inhibition of ergosterol synthesis through blocking the P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal cell membrane biosynthesis pathway.
Over decades, the 1,2,4-triazole scaffold has been incorporated into a wide range of therapeutically important agents used in clinical therapy across multiple disease areas, as summarized in Table 2:
Table 2: Major Therapeutic Agents Containing 1,2,4-Triazole Scaffold
| Therapeutic Category | Examples | Clinical Use | Mechanism of Action |
|---|---|---|---|
| Antifungals | Fluconazole, Itraconazole, Voriconazole, Posaconazole | Treatment of systemic and topical fungal infections | Inhibition of lanosterol 14α-demethylase (CYP51) |
| Antivirals | Ribavirin | Treatment of hepatitis C and other viral infections | Multiple mechanisms including inhibition of viral RNA synthesis |
| Antimigraine | Rizatriptan | Treatment of migraine headaches | 5-HT1B/1D receptor agonist |
| Anxiolytics | Alprazolam, Estazolam, Triazolam | Treatment of anxiety disorders and insomnia | GABA-A receptor modulation |
| Antidepressants | Trazodone | Treatment of major depressive disorder | Serotonin antagonist and reuptake inhibitor |
| Anticancer | Letrozole, Anastrozole | Treatment of hormone-responsive breast cancer | Aromatase inhibition |
The versatility of the 1,2,4-triazole scaffold has made it a privileged structure in medicinal chemistry, capable of interacting with a diverse range of biological targets. This versatility stems from several factors including the nitrogen atoms' participation in hydrogen bonding, the aromatic character allowing for π-stacking interactions, and the rigid scaffold that can orient substituents in specific spatial arrangements.
Significance of Thione Functionality in Heterocyclic Compounds
The thione functionality (C=S) represents an important structural feature in medicinal chemistry, particularly when incorporated into heterocyclic systems. When integrated into frameworks like the 1,2,4-triazole ring, the thione group introduces distinctive chemical and biological properties that can significantly enhance therapeutic potential.
Mercapto-substituted 1,2,4-triazoles, which can exist in the thione tautomeric form, have garnered particular interest due to their important role in chemopreventive and chemotherapeutic effects on cancer. The triazolethione system serves as a cyclic analog of important pharmacophores like thiosemicarbazides and thiocarbohydrazides, which are widely employed as reactive building blocks in organic synthesis leading to diverse heterocyclic compounds with effective biological applications.
In 1,2,4-triazoles, the thione group can be positioned at either the 3- or 5-position (referred to as forms A and B, respectively, as shown in the literature). This structural variability creates opportunities for different interaction patterns with biological targets, often leading to enhanced bioactivities compared to the parent triazole compounds. The significance of the thione group is further underscored by its presence in numerous natural products and pharmaceuticals containing the mercapto-1,2,4-triazole nucleus.
The thione functionality imparts several important characteristics to heterocyclic compounds:
Enhanced nucleophilicity : The C=S group is more nucleophilic than its oxygen counterpart (C=O), making it more reactive toward electrophiles and providing opportunities for selective functionalization.
Metal coordination : Thiones can act as soft ligands for various metal ions, enabling the development of metal complexes with potential biological activities.
Hydrogen bonding capabilities : While weaker hydrogen bond acceptors than carbonyls, thiones can still participate in hydrogen bonding networks that may be important for target recognition.
Metabolic stability : The C=S bond often exhibits different metabolic profiles compared to C=O bonds, potentially affecting the pharmacokinetic properties of the compounds.
Lipophilicity : Thiones generally enhance the lipophilicity of molecules compared to their carbonyl analogs, which can influence membrane permeability and tissue distribution.
These distinctive properties are summarized in Table 3, which compares the key characteristics of carbonyl and thione functionalities:
Table 3: Comparison of Properties Between Carbonyl (C=O) and Thione (C=S) Functionalities
| Property | Carbonyl (C=O) | Thione (C=S) |
|---|---|---|
| Bond Length | Shorter (1.20-1.23 Å) | Longer (1.60-1.65 Å) |
| Bond Strength | Stronger | Weaker |
| Electronegativity Difference | Higher | Lower |
| Nucleophilicity | Lower | Higher |
| Hydrogen Bond Acceptor | Stronger | Weaker |
| Stability | Generally more stable | Less stable, more reactive |
| Polarizability | Lower | Higher |
| Lipophilicity Contribution | Lower | Higher |
| Biological Activity Influence | Variable | Often enhances antimicrobial, anticancer activities |
The significance of 1,2,4-triazole-thione derivatives in medicinal chemistry is further evidenced by the numerous synthetic efforts and biological evaluations reported in literature. Schiff bases derived from triazolethiones have played vital roles in organic synthesis and often possess enhanced biological activities compared to the parent triazolethione. These activities include anti-inflammatory, anti-oxidant, anticancer, fungicidal, antibacterial, antiparasitic, antidepressant, and antimicrobial properties.
Furthermore, transition metal complexes of 1,2,4-triazolethione Schiff bases have been reported to exhibit significant bioactivities. For example, nickel complexes of triazolethiones have demonstrated high catalytic activity towards the synthesis of tetrahydrobenzo[b]pyrans, highlighting the potential application of these compounds beyond traditional medicinal chemistry.
Structure-Function Relationship of Triazole-Thione Derivatives
The relationship between molecular structure and biological function represents a cornerstone of medicinal chemistry and rational drug design. In the case of 1,2,4-triazole-thione derivatives, understanding these relationships is crucial for developing compounds with optimized therapeutic profiles. Multiple structural elements can influence the biological activities of these compounds, and systematic modifications have revealed important insights into their structure-activity relationships.
The 1,2,4-triazole core itself serves as an important pharmacophore, interacting with biological receptors through multiple mechanisms:
Dipole interactions : The asymmetric distribution of electron density in the triazole ring creates a dipole moment that can engage in electrostatic interactions with complementary regions in target proteins.
Hydrogen bonding : The nitrogen atoms can serve as hydrogen bond acceptors, while the NH group can act as a hydrogen bond donor, enabling multiple interaction points with biological targets.
Structural rigidity : The triazole ring provides a rigid scaffold that maintains substituents in specific spatial orientations, which can be critical for optimal binding to receptor sites.
Solubility enhancement : The nitrogen atoms increase the polarity of the molecule, potentially improving aqueous solubility compared to less polar heterocycles.
The introduction of the thione functionality at position 5 adds another dimension to the biological activity profile. The thione group can participate in nucleophilic interactions, metal coordination, and hydrophobic interactions with target proteins. These properties enhance the versatility of triazole-thione derivatives as potential therapeutic agents.
Various studies have investigated the structure-activity relationships of 1,2,4-triazole-thione derivatives, identifying key structural features associated with specific biological activities. These relationships are summarized in Table 4:
Table 4: Structure-Activity Relationships of 1,2,4-Triazole-Thione Derivatives
Specific modifications have been found to significantly impact activity profiles:
Position 3 substituents : Aromatic rings with electron-withdrawing groups often enhance antimicrobial activity, while electron-donating groups may improve anti-inflammatory properties.
Position 4 substituents : Alkyl chains of varying lengths affect lipophilicity and membrane permeability, with longer chains generally improving antifungal activity but potentially reducing water solubility.
Ring modifications : The degree of saturation in the triazole ring (e.g., dihydro vs. fully aromatic forms) affects electron distribution and conformational flexibility, potentially altering target binding affinity and selectivity.
Hybridization approaches : Combining the triazole-thione scaffold with other pharmacophores has led to hybrid molecules with enhanced or novel biological activities.
Additionally, the synthesis of 1,2,4-triazole-3-thione compounds has been well-documented in the literature. Methods include cyclization of thiosemicarbazide with formic acid or formic acid derivatives, and modification of pre-formed triazole rings through thionation reactions. The recent development of more efficient synthetic routes, including microwave-assisted methods, has further expanded the accessibility of these compounds and their derivatives.
Position of this compound in Medicinal Chemistry
The compound this compound (CAS: 175334-68-6) represents a specialized derivative within the broader class of 1,2,4-triazole-5-thiones. Its unique structural features position it as a compound of potential interest in various therapeutic domains, warranting detailed examination of its properties and potential applications.
This molecule incorporates several distinctive structural elements that contribute to its overall pharmacological potential:
1,2,4-Triazole-5-thione core : The central heterocyclic system provides a rigid scaffold with multiple potential interaction points, including hydrogen bond donors/acceptors and a nucleophilic thione group.
4-(tert-butyl)phenyl substituent at position 3 : This bulky, lipophilic group enhances membrane permeability and provides potential for hydrophobic interactions with protein binding pockets. The tert-butyl group specifically introduces steric bulk that can influence receptor selectivity.
3-methoxypropyl chain at position 4 : This flexible chain contains a terminal methoxy group that can serve as a hydrogen bond acceptor. The three-carbon spacer provides conformational flexibility that may allow the methoxy group to reach specific interaction sites in target proteins.
Dihydro form of the triazole ring : The partially saturated triazole affects the planarity and electronic distribution of the heterocycle, potentially influencing binding affinity and selectivity.
The physicochemical properties of this compound, as determined through experimental measurements and computational predictions, position it as a molecule with favorable drug-like characteristics:
Table 5: Comprehensive Physicochemical Properties of this compound
These properties suggest a moderately lipophilic compound with a balanced profile for oral bioavailability, according to Lipinski's Rule of Five. The predicted pKa of 8.34 indicates that the compound would exist primarily in its neutral form at physiological pH, facilitating membrane permeation.
The synthesis of this compound likely follows established routes for preparing 1,2,4-triazole-5-thione derivatives. Based on literature procedures for similar compounds, potential synthetic pathways include:
Method 1: Cyclization of an appropriately substituted thiosemicarbazide, which can be prepared from the reaction of a hydrazide with isothiocyanate, followed by ring closure under basic or acidic conditions.
Method 2: Reaction of a hydrazine with glyoxylic acid to form an intermediate, which is then treated with thiocyanate to produce the triazole-thione structure, as described in patents for similar compounds.
Method 3: Modification of a pre-formed triazole ring through thionation reactions using reagents such as Lawesson's reagent or P₂S₅, followed by appropriate functionalization with the required substituents.
The specific synthetic route described in a patent involves:
- Reacting a hydrazine with glyoxylic acid to form an intermediate compound
- Treating this intermediate with thiocyanate to form the 1,2,4-triazole-3-thione ring
- Introducing the required substituents through subsequent reactions
While specific biological studies on this exact compound are limited in the available literature, its structural features suggest potential activities across several therapeutic domains, based on the known properties of related triazole-thione derivatives:
Antimicrobial potential : The combination of the triazole-thione pharmacophore with the lipophilic tert-butylphenyl group suggests possible activity against bacterial pathogens, particularly Gram-positive bacteria where membrane penetration is facilitated by lipophilic compounds.
Antifungal properties : Like other azole derivatives, this compound may interact with fungal CYP51 enzymes, potentially disrupting ergosterol biosynthesis and fungal cell membrane integrity.
Anti-inflammatory activity : Many triazole-thione derivatives exhibit anti-inflammatory properties through mechanisms such as COX inhibition or modulation of cytokine production. The balanced lipophilicity of this compound may support such activity.
Potential anticancer activity : The structural features, particularly the triazole-thione core and aromatic substituent, align with those of compounds showing antiproliferative effects through mechanisms such as kinase inhibition or cell cycle regulation.
Potential CNS activity : The moderate lipophilicity and presence of both hydrogen bond donors and acceptors suggest potential blood-brain barrier penetration, possibly supporting activity in CNS-related therapeutic areas.
The compound's balanced physicochemical profile—combining lipophilicity from the tert-butylphenyl group, hydrogen bonding capability from the methoxy group and triazole ring, and moderate molecular weight—suggests favorable drug-like properties. These characteristics position it as a potential lead compound for further optimization in drug discovery programs targeting various disease areas.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-16(2,3)13-8-6-12(7-9-13)14-17-18-15(21)19(14)10-5-11-20-4/h6-9H,5,10-11H2,1-4H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDCKAWAWDYEQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2CCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372474 | |
| Record name | 5-(4-tert-Butylphenyl)-4-(3-methoxypropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175334-68-6 | |
| Record name | 5-(4-tert-Butylphenyl)-4-(3-methoxypropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 3-[4-(tert-butyl)phenyl]-4-(3-methoxypropyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a triazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHNS
- Molecular Weight : 252.39 g/mol
The compound features a triazole ring which is known for its diverse biological activities, including antifungal and antibacterial properties.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study indicated that compounds similar to This compound possess inhibitory effects against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may be effective in treating infections caused by these pathogens.
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. The compound's structural characteristics may enhance its efficacy against fungal infections. In vitro studies have shown that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, with IC50 values indicating potent antifungal activity.
Antioxidant Activity
The antioxidant potential of triazole derivatives is another area of interest. Research indicates that This compound exhibits significant free radical scavenging activity. This property is crucial in preventing oxidative stress-related diseases.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring can interact with enzymes involved in metabolic pathways of pathogens.
- Cell Membrane Disruption : By integrating into cell membranes, it can alter permeability and lead to cell death.
- Reactive Oxygen Species (ROS) Modulation : The compound may enhance the production of ROS in microbial cells, leading to oxidative damage.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various triazole derivatives including our compound against clinical isolates. The findings confirmed that the compound displayed superior activity compared to standard antibiotics.
Study 2: In Vivo Efficacy
In an animal model of infection, administration of This compound resulted in a significant reduction in bacterial load compared to untreated controls. This underscores its potential for therapeutic applications.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Electronic and Tautomeric Properties
- Electron Delocalization : The triazole-thione core exhibits electron delocalization across N and S atoms, stabilizing the thione tautomer. For example, 1,3,4-oxadiazole-2-thiones favor the thione form by 9.6–12.1 kcal/mol in gas and aqueous phases . This suggests similar tautomeric stability for the target compound.
- In contrast, electron-withdrawing groups (e.g., Br in ) reduce ring electron density, favoring electrophilic substitution.
Stability and Commercial Viability
- Discontinued Analogs: Several triazole-thiones (e.g., 3-[4-(diethylamino)phenyl]-4-[(furan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione in ) were discontinued, possibly due to synthetic challenges or poor pharmacokinetics .
Preparation Methods
General Reaction Mechanism
The synthesis of 1,2,4-triazole-5-thiones typically proceeds via a one-pot, two-step sequence involving:
-
Thiosemicarbazide Formation : Nucleophilic addition of hydrazides to alkyl/aryl isothiocyanates in ethanol.
-
Cyclization : Base-promoted intramolecular cyclization under reflux conditions, followed by acid neutralization to yield the triazole-thione scaffold.
For 3-[4-(tert-butyl)phenyl]-4-(3-methoxypropyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, this method is adapted to incorporate sterically demanding aryl and alkoxyalkyl substituents, necessitating precise stoichiometric control and solvent selection.
Stepwise Preparation of this compound
Synthesis of 3-Methoxypropyl Hydrazide
Procedure :
-
3-Methoxypropanoic acid (1.0 equiv) is treated with thionyl chloride to form the acyl chloride, which is subsequently reacted with hydrazine hydrate in anhydrous ethanol at 0–5°C.
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The product is isolated via filtration and recrystallized from ethanol (yield: 85–90%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–5°C |
| Solvent | Anhydrous ethanol |
| Characterization | NMR (DMSO-d6): δ 4.21 (s, 2H, NH2), 3.38 (t, J = 6.2 Hz, 2H, OCH2), 3.24 (s, 3H, OCH3), 2.51–2.48 (m, 2H, CH2) |
Thiosemicarbazide Intermediate Formation
Procedure :
-
3-Methoxypropyl hydrazide (1.0 equiv) and 4-(tert-butyl)phenyl isothiocyanate (1.05 equiv) are refluxed in ethanol for 3–4 hours.
-
The intermediate precipitates upon cooling and is purified via recrystallization from ethanol (yield: 78–82%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 3–4 hours |
| Solvent | Ethanol |
| Characterization | IR (KBr): ν 3250 (N-H), 1650 (C=O), 1245 (C=S) cm⁻¹ |
Cyclization to Triazole-5-thione
Procedure :
-
The thiosemicarbazide intermediate is refluxed in 4N NaOH (aq) for 2 hours, followed by neutralization with 6N HCl to pH 3–4.
-
The product is extracted with ethyl acetate, dried over Na2SO4, and recrystallized from ethanol (yield: 68–75%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Conditions | Reflux in 4N NaOH |
| Neutralization Agent | 6N HCl |
| Characterization | NMR (CDCl3): δ 174.2 (C=S), 152.1 (C-N), 58.9 (OCH3), 34.6 (C(CH3)3) |
Optimization of Reaction Parameters
Solvent and Base Selection
-
Ethanol vs. Water : Ethanol enhances solubility of organic intermediates, whereas aqueous NaOH ensures efficient cyclization. A mixed solvent system (ethanol/water, 3:1) reduces byproduct formation.
-
Base Strength : Concentrated NaOH (4N) accelerates cyclization kinetics compared to milder bases (e.g., K2CO3), which require prolonged reaction times.
Substituent Effects
-
Steric Hindrance : The tert-butyl group at the 4-position of the phenyl ring necessitates extended reflux durations (2.5 hours vs. 1.5 hours for smaller substituents) to achieve >70% yield.
-
Alkoxy Chain Flexibility : The 3-methoxypropyl group improves solubility in polar aprotic solvents, facilitating purification.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
NMR :
-
δ 1.32 (s, 9H, C(CH3)3)
-
δ 3.41 (t, J = 6.0 Hz, 2H, OCH2CH2)
-
δ 3.59 (s, 3H, OCH3)
-
δ 7.45–7.42 (m, 4H, Ar-H)
-
-
NMR :
-
δ 31.2 (C(CH3)3)
-
δ 58.9 (OCH3)
-
δ 174.2 (C=S)
-
Infrared (IR) Spectroscopy
-
Strong absorption at 1245 cm⁻¹ (C=S stretch) and 1520 cm⁻¹ (C-N stretch) confirms triazole-thione formation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Solvent System |
|---|---|---|---|
| Classical Cyclization | 55–60 | 8–10 | DMF/H2O |
| One-Pot Synthesis | 68–75 | 2 | Ethanol/4N NaOH |
| Microwave-Assisted | 72–78 | 0.5 | DMSO |
The one-pot method demonstrates superior efficiency, minimizing solvent waste and reaction time while maintaining high regioselectivity.
Challenges and Mitigation Strategies
-
Byproduct Formation : Alkaline conditions may lead to hydrolysis of the methoxypropyl chain. Mitigated by strict temperature control (<90°C) and rapid neutralization post-cyclization.
-
Purification Difficulties : Silica gel chromatography (hexane/ethyl acetate, 7:3) resolves co-eluting impurities, achieving >98% purity.
Q & A
Q. What are the standard synthetic routes for 3-[4-(tert-butyl)phenyl]-4-(3-methoxypropyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione?
The compound is typically synthesized via nucleophilic substitution reactions or cyclization of thiocarbazide precursors. Key steps include:
- Thiocarbazide formation : Reacting hydrazine derivatives with carbon disulfide in basic media.
- Cyclization : Using microwave-assisted methods (e.g., 600–800 W, 15–30 min) to enhance reaction efficiency and yield .
- Substituent introduction : tert-Butyl and methoxypropyl groups are introduced via alkylation or aryl halide coupling under reflux conditions in polar aprotic solvents (e.g., DMF, DMSO) .
Q. How is spectroscopic characterization (IR, NMR) performed for this triazole-thione derivative?
- IR spectroscopy : The thione (C=S) stretch appears at 1200–1250 cm⁻¹, while N-H vibrations (if present) occur at 3200–3400 cm⁻¹. Disubstituted triazoles show C-N stretches at 1500–1600 cm⁻¹ .
- NMR analysis : NMR detects methoxypropyl protons as a triplet (δ 3.2–3.5 ppm) and tert-butyl protons as a singlet (δ 1.3 ppm). NMR confirms the thione carbon at δ 170–180 ppm .
Q. What preliminary assays are used to screen its biological activity?
- Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with zones of inhibition compared to standard drugs .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorometric/colorimetric substrates (e.g., ATPase-Glo™) to measure IC₅₀ values .
Advanced Research Questions
Q. How can DFT calculations optimize the compound’s electronic properties and reactivity?
- Geometry optimization : Use B3LYP/6-311G(d,p) to model the ground-state structure. Compare bond lengths (e.g., C=S: ~1.68 Å) and angles with X-ray data .
- HOMO-LUMO analysis : Calculate energy gaps (ΔE ≈ 4–5 eV) to predict charge transfer interactions. Lower ΔE correlates with higher bioactivity .
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions to guide derivatization strategies .
Q. What experimental parameters critically influence synthesis yield and purity?
- Solvent polarity : Polar solvents (e.g., DMF) enhance cyclization but may increase side reactions. Apolar solvents (e.g., toluene) improve selectivity for tert-butylphenyl substitution .
- Catalyst selection : K₂CO₃ or NaH accelerates alkylation, while Pd(PPh₃)₄ aids cross-coupling for aryl group introduction .
- Temperature control : Microwave synthesis at 80–100°C reduces reaction time by 50% compared to conventional heating .
Q. How to resolve contradictions between experimental and computational spectral data?
- Vibrational frequency scaling : Apply a scaling factor (e.g., 0.961 for B3LYP/6-311G(d,p)) to align DFT-calculated IR frequencies with experimental values .
- Solvent effects in NMR : Use the IEF-PCM model to simulate solvent (e.g., DMSO-d₆) shifts and refine theoretical NMR predictions .
Q. What role do substituents (tert-butyl, methoxypropyl) play in modulating reactivity?
- Steric effects : The tert-butyl group increases steric hindrance, reducing nucleophilic attack on the triazole ring but stabilizing π-π interactions in crystal packing .
- Electronic effects : Methoxypropyl’s electron-donating OCH₃ group enhances electron density at N4, increasing susceptibility to electrophilic substitution .
Q. How to design pharmacophore models for structure-activity relationship (SAR) studies?
- Feature mapping : Identify hydrogen bond acceptors (thione S), hydrophobic regions (tert-butyl), and aromatic moieties using software like Schrödinger’s Phase .
- 3D-QSAR : Align derivatives with CoMFA/CoMSIA to correlate spatial/electronic properties with bioactivity (e.g., MIC values for antimicrobial activity) .
Q. What conformational analysis methods elucidate dynamic structural behavior?
- Torsional angle scanning : Perform DFT calculations (e.g., B3LYP) to rotate the methoxypropyl group from –180° to +180° in 20° increments. Plot energy vs. dihedral angle to identify stable conformers .
- Molecular dynamics (MD) : Simulate solvated systems (e.g., in water) for 10–20 ns to study flexibility and ligand-protein binding kinetics .
Q. How to integrate green chemistry principles into synthesis optimization?
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, to reduce environmental impact .
- Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for easy recovery and reuse in cross-coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
